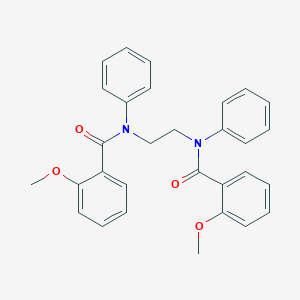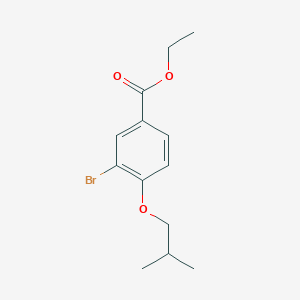
N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide), also known as EMB, is a synthetic compound with potential applications in scientific research. EMB is a benzamide derivative that has been shown to exhibit various biological activities, including antibacterial, antifungal, and antiviral properties. In
Applications De Recherche Scientifique
N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has potential applications in scientific research, particularly in the field of medicinal chemistry. N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has been shown to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Mécanisme D'action
The mechanism of action of N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) is not fully understood. However, it has been proposed that N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) may inhibit bacterial and fungal growth by interfering with the synthesis of cell wall components. N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) may also inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has been shown to exhibit low toxicity in vitro and in vivo. In addition, N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has been reported to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and good yields. N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) also exhibits a broad spectrum of biological activities, making it a useful tool for studying bacterial, fungal, and viral infections. However, N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has some limitations for lab experiments, including its limited solubility in water and its potential for cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide). One area of research could be to investigate the mechanism of action of N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) in more detail to better understand its antibacterial, antifungal, and antiviral activities. Another area of research could be to explore the potential applications of N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) in the treatment of inflammatory diseases. Additionally, further studies could be conducted to optimize the synthesis method of N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) and to develop more efficient and cost-effective synthesis procedures.
Méthodes De Synthèse
N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) can be synthesized using a simple and efficient procedure. The synthesis involves the reaction of 2-amino-N-phenylbenzamide with ethylene glycol dimethyl ether in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide). This synthesis method has been reported to yield high purity N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) with good yields.
Propriétés
Formule moléculaire |
C30H28N2O4 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
2-methoxy-N-[2-(N-(2-methoxybenzoyl)anilino)ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C30H28N2O4/c1-35-27-19-11-9-17-25(27)29(33)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)30(34)26-18-10-12-20-28(26)36-2/h3-20H,21-22H2,1-2H3 |
Clé InChI |
WSPAVNKPHGLLOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)
![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)